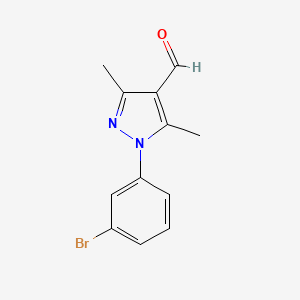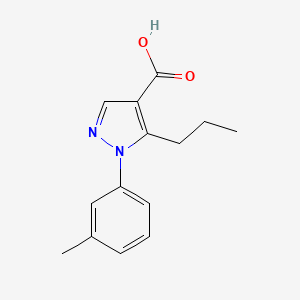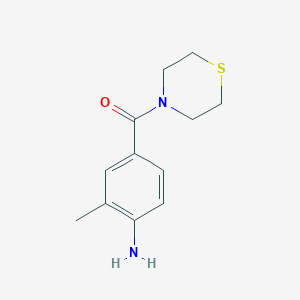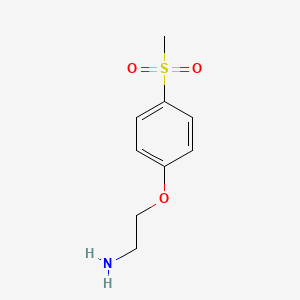
1-(3-Bromo-phenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
The compound “1-(3-Bromo-phenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Synthesis Analysis
A general approach to synthesize 1,3,4-oxadiazoles involves coupling a-bromo nitroalkanes to acyl hydrazides to deliver the 2,5-disubstituted oxadiazole directly, avoiding a 1,2-diacyl hydrazide intermediate .Molecular Structure Analysis
The molecular structure of similar compounds consists of a 3-bromophenyl ring and a 4-fluorophenyl ring linked via a prop-2-en-1-one spacer .Chemical Reactions Analysis
In a general synthesis of 1,3,4-oxadiazoles, a-bromo nitroalkanes are coupled to acyl hydrazides .Wissenschaftliche Forschungsanwendungen
Environmental Exposure and Health Risks
1-(3-Bromo-phenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is structurally related to various pyrazoline and pyrethroid compounds which have been extensively studied for their environmental presence and health implications.
Environmental Exposure to Pyrethroid Compounds : A study reported widespread environmental exposure to organophosphorus (OPs) and pyrethroid (PYRs) compounds among preschool children in South Australia. The research highlighted the importance of understanding exposure levels for public health policy, especially considering OPs and PYRs as developmental neurotoxicants (Babina, Dollard, Pilotto, & Edwards, 2012).
Presence in Indoor Air and Dust : Another study focused on brominated flame retardants and other polyhalogenated compounds (PHCs), including PYRs, in indoor air and dust samples from modern homes in Japan. It emphasized the potential risk of exposure through inhalation and dust ingestion, particularly to children (Takigami, Suzuki, Hirai, & Sakai, 2009).
Health Monitoring and Biomarkers : Research on lysmeral, a fragrance compound, involved human biomonitoring in urine samples. The study found a decreasing trend over time in exposure to lysmeral, emphasizing the need for monitoring such compounds due to potential health risks (Scherer, Petreanu, Weber, & Scherer, 2020).
Diagnostic Methods for Pyrazoline Drug Sensitivity : A study developed a diagnostic method for sensitivity to pyrazoline drugs by detecting IgE antibodies specific for pyrazoline-related compounds in serum samples, underscoring the clinical relevance of monitoring reactions to such compounds (Zhu, Becker, Schulz, Schubeler, & Schlaak, 1992).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-4-10(13)6-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVARZDMFKJMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=CC=C2)Br)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B1518680.png)

![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B1518684.png)








![{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride](/img/structure/B1518700.png)

